REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1([C:15](=N)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=[O:20])C>>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:15]1[C:9]1[CH:14]=[CH:13][C:12]([OH:20])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)=N
|
Name
|
methyl ester hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the hydrochloride salt of the benzimidazole was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetic acid, and finally ether
|
Type
|
STIRRING
|
Details
|
stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
chilled briefly
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
ADDITION
|
Details
|
the filter cake was treated with charcoal during recrystallization from a 2:1 water-alcohol mixture
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.9 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |